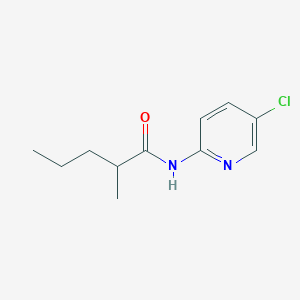

N-(5-chloropyridin-2-yl)-2-methylpentanamide

Description

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-3-4-8(2)11(15)14-10-6-5-9(12)7-13-10/h5-8H,3-4H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIWLQRIJYZNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Mechanistic Investigations of N 5 Chloropyridin 2 Yl 2 Methylpentanamide

Retrosynthetic Analysis and Strategic Fragment Disconnections for N-(5-chloropyridin-2-yl)-2-methylpentanamide

Retrosynthetic analysis of the target molecule, this compound, logically disconnects at the amide bond. This primary disconnection yields two key synthons: 5-chloropyridin-2-amine and 2-methylpentanoic acid. This approach is the most direct and common strategy for amide synthesis.

Fragment 1: 5-chloropyridin-2-amine This starting material can be synthesized from 2-aminopyridine (B139424). A standard method involves the chlorination of 2-aminopyridine in a strongly acidic medium to ensure selective monochlorination at the 5-position and prevent the formation of dichloro by-products google.com.

Fragment 2: 2-methylpentanoic acid This chiral carboxylic acid can be prepared through various established methods, such as the malonic ester synthesis study.com. This method would involve the alkylation of diethyl malonate with a propyl halide, followed by a second alkylation with a methyl halide, and subsequent hydrolysis and decarboxylation to yield the target acid study.com.

The primary synthetic strategy, therefore, involves the coupling of these two fragments. The forward synthesis is dominated by the formation of the amide bond, a reaction of fundamental importance in organic and medicinal chemistry luxembourg-bio.com.

Development and Optimization of Novel Synthetic Pathways

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures, often detrimental to complex molecules luxembourg-bio.com. Consequently, activation of the carboxylic acid is necessary. This is typically achieved using coupling reagents.

Coupling Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used jove.comresearchgate.net. The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate luxembourg-bio.comnih.gov. This intermediate is then susceptible to nucleophilic attack by the amine (5-chloropyridin-2-amine) to form the amide bond jove.comnih.gov.

To suppress side reactions, such as the formation of N-acylurea, and to reduce potential racemization at the chiral center of 2-methylpentanoic acid, additives like 1-hydroxybenzotriazole (HOBt) are often included luxembourg-bio.com. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to racemization and reacts efficiently with the amine luxembourg-bio.com.

Catalytic Systems: Recent advancements focus on catalytic direct amidation to improve atom economy and environmental friendliness. Aryl boronic acids have been explored as catalysts that facilitate amide bond formation under mild conditions, often in the presence of molecular sieves to remove water organic-chemistry.org. Other catalytic systems employ transition metals or organocatalysts to avoid the use of stoichiometric activating agents researchgate.net.

| Coupling Reagent System | Mechanism Principle | Advantages | Disadvantages |

|---|---|---|---|

| DCC or EDC | Forms O-acylisourea intermediate | Effective, widely used jove.com | Forms insoluble urea byproduct (DCC), potential for side reactions luxembourg-bio.com |

| EDC/HOBt | Forms active ester intermediate | Reduces racemization, improves yield luxembourg-bio.com | Additive required |

| Phosphonium Salts (e.g., BOP, PyBOP) | Forms active ester intermediate | High reactivity, suitable for hindered substrates | Expensive, generates phosphine oxide byproduct |

| Uronium/Aminium Salts (e.g., HBTU, HATU) | Forms active ester intermediate | Fast reaction rates, low racemization | Cost, potential for guanidinium byproduct formation with amine luxembourg-bio.com |

Pyridine (B92270) Moiety: The 5-chloro substituent on the pyridine ring offers a handle for further functionalization via cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki, Heck, or Buchwald-Hartwig amination could be employed on the final compound or on the 5-chloropyridin-2-amine precursor to generate analogues with diverse substituents at that position.

Pentanamide Moiety: The 2-methylpentanoic acid fragment can be modified prior to coupling. For example, (E)-2-methyl-2-pentenoic acid can be synthesized from propanal via an aldol condensation followed by oxidation researchgate.net. This unsaturated precursor could be coupled and the double bond subsequently reduced or functionalized.

Since 2-methylpentanoic acid is chiral, the synthesis of this compound will produce a racemic mixture unless a stereoselective approach is used.

Stereoselective Synthesis: Asymmetric synthesis of 2-methylpentanoic acid can be achieved through methods like asymmetric alkylation of a chiral enolate.

Chiral Resolution: A more common industrial approach is the resolution of the racemic 2-methylpentanoic acid before the coupling step libretexts.org. This is typically accomplished by forming diastereomeric salts with a chiral amine resolving agent, such as brucine, strychnine, or a synthetic chiral amine like 1-phenylethanamine libretexts.org. The diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization wikipedia.orgchiralpedia.com. Once separated, the pure enantiomer of the carboxylic acid can be recovered by treating the salt with an acid libretexts.org.

| Method | Description | Key Reagents/Techniques |

|---|---|---|

| Diastereomeric Salt Formation | Reaction of the racemic acid with a single enantiomer of a chiral base to form diastereomeric salts, which are then separated by crystallization libretexts.orgwikipedia.org. | Chiral amines (e.g., brucine, (+)-cinchotoxine, 1-phenylethanamine) libretexts.orgwikipedia.org |

| Enzymatic Resolution | Use of an enzyme (e.g., a lipase) that selectively esterifies one enantiomer of the acid, allowing for separation of the ester from the unreacted enantiomer chiralpedia.com. | Lipases, proteases |

| Chiral Chromatography | Direct separation of the enantiomers using a chiral stationary phase (CSP) in HPLC or SFC nih.gov. | Chiral columns (e.g., polysaccharide-based) |

Reaction Kinetic and Thermodynamic Studies of Key Synthetic Steps

The key synthetic step is the amide bond formation. Kinetic studies of this reaction, particularly when mediated by coupling reagents, provide insight into reaction rates and optimization parameters. The rate of amide formation is dependent on factors such as the concentration of reactants, the efficiency of the coupling reagent, solvent, temperature, and pH nih.govacs.org.

For carbodiimide-mediated couplings, the rate-determining step can be the formation of the O-acylisourea intermediate or its subsequent reaction with the amine. Studies have shown that the reaction rate can be significantly influenced by the local concentration of reactants and their orientation nih.gov. For example, activation energies for amide formation have been found to be significantly lower in organized systems like monolayer films compared to solution-phase reactions, highlighting the role of pre-organization in catalysis nih.gov.

Thermodynamically, the direct amidation reaction is an equilibrium process. The equilibrium constant is influenced by the pKa of the amine and the carboxylic acid acs.org. In catalytic direct amidation, the removal of water is crucial to drive the equilibrium toward the product side.

Elucidation of Reaction Mechanisms and Transition State Analysis in Synthetic Pathways

The mechanism of amide bond formation via carbodiimides has been extensively studied nih.govacs.orgresearchgate.net. The process begins with the protonation of the carbodiimide by the carboxylic acid, followed by the nucleophilic attack of the carboxylate to form the O-acylisourea intermediate jove.com. This intermediate is highly reactive.

Reaction Pathways of the O-acylisourea intermediate:

Direct Aminolysis: The amine directly attacks the carbonyl carbon of the O-acylisourea, passing through a tetrahedral intermediate, to yield the amide and the corresponding urea byproduct jove.com.

Anhydride Formation: If another molecule of carboxylic acid is present, it can attack the O-acylisourea to form a carboxylic anhydride, which then reacts with the amine.

N-Acylurea Formation: An intramolecular rearrangement (O- to N-acyl transfer) can occur, leading to a stable N-acylurea byproduct, which is a common side reaction, especially if the amine is not sufficiently nucleophilic or is present in low concentration nih.govresearchgate.net.

The use of additives like HOBt alters the mechanistic pathway. HOBt acts as a nucleophile, trapping the O-acylisourea to form a benzotriazolyl active ester. This ester is more stable than the O-acylisourea, preventing rearrangement to N-acylurea, and is highly reactive towards the amine, proceeding through its own tetrahedral transition state to form the desired amide luxembourg-bio.com. Transition state analysis, often performed through computational chemistry, can help in understanding the energetics of these competing pathways and in designing more efficient catalytic systems.

Computational and Theoretical Chemistry of N 5 Chloropyridin 2 Yl 2 Methylpentanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its stability, reactivity, and properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comyoutube.comwikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comlibretexts.org

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For N-(5-chloropyridin-2-yl)-2-methylpentanamide, FMO analysis would identify the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. The HOMO is often localized on electron-rich areas, such as the nitrogen atoms or the amide group, while the LUMO may be distributed over the electron-deficient chloropyridine ring.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, complements FMO theory by showing the net electrostatic effect of the molecule's electrons and nuclei. These maps display regions of negative potential (red/yellow), which are rich in electrons, and regions of positive potential (blue), which are electron-poor.

Illustrative Data for FMO Analysis This table presents hypothetical values for this compound to illustrate the typical output of quantum chemical calculations. These are not based on published experimental or computational results.

| Parameter | Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.5 | Indicates electron-donating capability (nucleophilicity). |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.2 | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 | Suggests high kinetic stability and low chemical reactivity. |

Based on FMO analysis and charge distribution maps, specific atoms or functional groups within this compound can be identified as potential sites for electrophilic or nucleophilic attack.

Nucleophilic Sites : These are electron-rich centers prone to attacking electron-deficient species (electrophiles). In this molecule, the nitrogen atom of the pyridine (B92270) ring, the nitrogen of the amide group, and the oxygen atom of the carbonyl group are expected to be primary nucleophilic centers. nih.govkhanacademy.org The precise reactivity would depend on the localization of the HOMO.

Electrophilic Sites : These are electron-poor centers susceptible to attack by electron-rich species (nucleophiles). nih.govkhanacademy.org The carbonyl carbon is a classic electrophilic site due to the polarization of the C=O bond. Additionally, the carbon atoms in the pyridine ring, particularly the one bonded to the electronegative chlorine atom, would be expected to have electrophilic character, influenced by the distribution of the LUMO.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Understanding the preferred conformations is vital as the three-dimensional shape of a molecule governs its interactions with other molecules.

Conformational analysis involves systematically exploring the potential energy surface of a molecule to identify stable conformations, which correspond to energy minima. nih.govresearchgate.net This is often done by rotating key dihedral angles (torsion angles) and calculating the energy at each step. The resulting low-energy conformers represent the most probable shapes the molecule will adopt. For this compound, key rotations would be around the amide bond (C-N) and the bond connecting the pentanamide group to the pyridine ring. The analysis would reveal the most stable arrangement of the alkyl chain relative to the chloropyridine ring, which is influenced by steric hindrance and intramolecular interactions like hydrogen bonding.

The surrounding environment, especially the solvent, can significantly alter the conformational preferences of a molecule. researchgate.net Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comnih.govmdpi.com By simulating the molecule in a box of explicit solvent molecules (e.g., water, chloroform), MD can provide a dynamic picture of how solvent interactions affect conformational stability.

Polar solvents might stabilize conformers with a larger dipole moment, while nonpolar solvents might favor more compact structures. MD simulations track the trajectory of the molecule, revealing the flexibility of different regions and the average time spent in various conformational states, thus providing a more realistic understanding of the molecule's behavior in solution. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations can also predict various spectroscopic properties of a molecule with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Frequencies (IR/Raman) : The vibrational modes of a molecule can be calculated, corresponding to the absorption peaks in an infrared (IR) or Raman spectrum. researchgate.net Each calculated frequency can be animated to visualize the specific bond stretching, bending, or twisting motion involved. This allows for the assignment of experimental spectral bands to particular functional groups, such as the C=O stretch of the amide, the N-H bend, C-H stretches of the alkyl group, and vibrations of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Chemical Shifts : Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.comresearchgate.netnih.govnih.gov These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard reference. Comparing the predicted NMR spectrum with an experimental one is a powerful method for structure verification and assignment of resonances. researchgate.net

Illustrative Data for Predicted Spectroscopic Parameters This table presents hypothetical, characteristic values for this compound to illustrate the output of these calculations. These are not based on published results.

| Spectroscopic Parameter | Functional Group | Predicted Value | Experimental Correlation |

|---|---|---|---|

| Vibrational Frequency (cm-1) | Amide C=O Stretch | ~1680 | Strong absorption in the IR spectrum. |

| Vibrational Frequency (cm-1) | Amide N-H Stretch | ~3300 | Sharp/broad absorption in the IR spectrum. |

| 1H NMR Chemical Shift (ppm) | Amide N-H Proton | ~8.0 - 9.0 | Resonance in the 1H NMR spectrum. |

| 13C NMR Chemical Shift (ppm) | Amide C=O Carbon | ~175 | Resonance in the 13C NMR spectrum. |

Molecular Docking and Ligand-Target Interaction Simulations (In Silico Prediction)

Computational methods, particularly molecular docking and ligand-target interaction simulations, are powerful tools in drug discovery and molecular biology. These in silico techniques predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. A significant application is the prediction of the binding of a small molecule ligand, such as this compound, to a protein receptor. This section would typically detail the application of these predictive methods to the specified compound.

However, a comprehensive search of the scientific literature reveals a notable absence of specific molecular docking or computational screening studies performed on this compound. While research exists for structurally related compounds containing a chloropyridine moiety, the unique combination of the 5-chloropyridin-2-yl group and the 2-methylpentanamide (B1217331) side chain in this particular molecule has not been the subject of published computational investigations.

Therefore, the following subsections, which are standard components of a computational chemistry analysis, remain speculative for this compound due to the lack of available data.

Identification of Putative Biological Target Sites through Computational Screening

Computational screening, also known as virtual screening, is a method used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Conversely, reverse docking or target fishing are computational techniques used to identify the potential protein targets of a small molecule by docking it against a large database of known protein structures.

For this compound, this process would involve:

Preparation of the 3D structure of the ligand: The three-dimensional coordinates of this compound would be generated and optimized using computational chemistry software.

Selection of a protein target database: A collection of 3D protein structures, such as the Protein Data Bank (PDB), would be utilized.

Docking simulations: The ligand would be computationally docked into the binding sites of numerous proteins from the database.

Scoring and ranking: The potential protein targets would be ranked based on a scoring function that estimates the binding affinity of the ligand for each protein.

Without any published studies, it is not possible to present a data table of putative biological targets for this compound. The identification of such targets is a critical first step in understanding the potential pharmacological profile of a compound.

Analysis of Predicted Binding Modes and Energetic Contributions

Once putative targets are identified, a more detailed analysis of the binding interactions is typically performed. This involves examining the predicted binding poses of the ligand within the active site of the protein and calculating the energetic contributions of these interactions.

Key aspects of this analysis include:

Binding Mode: The specific orientation and conformation of the ligand within the protein's binding pocket. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Binding Affinity: A quantitative measure of the strength of the binding interaction, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energies typically indicate a more stable complex.

A hypothetical data table illustrating the kind of data that would be generated from such an analysis is presented below. It is crucial to note that the following table is for illustrative purposes only and is not based on actual experimental or computational data for this compound.

| Putative Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -8.5 | Lys72, Asp184 | Hydrogen Bond, Salt Bridge |

| Val57, Leu173 | Hydrophobic Interaction | ||

| Hypothetical Protease B | -7.2 | His41, Cys145 | Hydrogen Bond |

| Met49, Met165 | Hydrophobic Interaction | ||

| Hypothetical GPCR C | -9.1 | Trp286, Phe113 | Pi-Pi Stacking |

| Asn312 | Hydrogen Bond |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 5 Chloropyridin 2 Yl 2 Methylpentanamide Analogues

Rational Design Principles for Structural Modification and Analogue Synthesis

The rational design of analogues of N-(5-chloropyridin-2-yl)-2-methylpentanamide is a cornerstone of efforts to optimize its therapeutic profile. This process involves the strategic modification of its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. Key to this endeavor is the synthesis of a diverse library of related compounds, allowing for a systematic exploration of the chemical space around the parent molecule. The synthesis of related N-(pyridin-2-yl) amides often involves the coupling of a substituted 2-aminopyridine (B139424) with a corresponding carboxylic acid or its activated derivative.

The core structure of this compound presents several key regions for modification:

The Pyridine (B92270) Ring: Alterations to the substituents on the pyridine ring can significantly impact electronic properties and potential interactions with biological targets. The existing chloro group at the 5-position is a critical feature, and its replacement with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups can modulate activity. Studies on other pyridine derivatives have shown that the presence and position of substituents like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance biological activity, whereas bulky groups or other halogens might decrease it. nih.gov

The Amide Linker: The amide bond itself is a crucial pharmacophoric element, often involved in hydrogen bonding interactions with target proteins. While typically conserved, its replacement with bioisosteres can be explored to improve metabolic stability or other pharmacokinetic parameters.

A general synthetic approach for creating analogues involves the acylation of 2-amino-5-chloropyridine (B124133) with various carboxylic acid chlorides or the use of peptide coupling reagents to link the amine and carboxylic acid moieties. This allows for the systematic introduction of diverse side chains to probe the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Preclinical Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its analogues, QSAR studies are instrumental in predicting the biological endpoints of newly designed molecules, thereby prioritizing synthetic efforts and reducing the reliance on extensive preclinical testing. researchgate.net

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These numerical values represent various aspects of a molecule's physicochemical properties. For the this compound series, a range of descriptors would be calculated, including:

Electronic Descriptors: These describe the electron distribution within the molecule and include parameters such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). These are critical for understanding electrostatic interactions and reactivity.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific steric parameters like molar refractivity.

Hydrophobic Descriptors: These quantify the lipophilicity of the compounds, which is crucial for membrane permeability and binding to hydrophobic pockets in target proteins. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP).

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these can provide highly detailed information about the electronic structure and reactivity of the molecule.

The following interactive table illustrates a hypothetical set of calculated molecular descriptors for a series of this compound analogues.

| Compound ID | R-Group (Side Chain) | Molecular Weight | logP | Dipole Moment (Debye) | Predicted IC50 (µM) |

| N-001 | 2-methylpentanamide (B1217331) | 240.71 | 3.1 | 3.5 | 1.2 |

| N-002 | Propanamide | 212.65 | 2.2 | 3.2 | 5.8 |

| N-003 | Cyclohexanecarboxamide | 266.75 | 3.8 | 3.9 | 0.9 |

| N-004 | Benzamide | 260.70 | 3.5 | 4.1 | 2.5 |

| N-005 | 3,3-dimethylbutanamide | 254.74 | 3.6 | 3.6 | 1.5 |

Development and Validation of Predictive Models

Once the descriptors are calculated, a predictive QSAR model is developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN). researchgate.net The goal is to create an equation that accurately predicts the biological activity (e.g., IC50 values) based on the values of the molecular descriptors.

A critical step in QSAR modeling is rigorous validation to ensure the model's robustness and predictive power. Common validation techniques include:

Internal Validation: This is often performed using cross-validation techniques like the leave-one-out (LOO) method, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. A high cross-validated correlation coefficient (q²) indicates good internal consistency.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. A high predictive correlation coefficient (R²_pred) for the external set is a strong indicator of a reliable model.

For a series of pyrazinecarboxamide derivatives with herbicidal activity, a QSAR study demonstrated that an Artificial Neural Network model yielded a high squared correlation coefficient (R² = 0.994) and a high cross-validated squared correlation coefficient (R²CV = 0.998), indicating a highly predictive model. researchgate.net

Identification of Key Pharmacophoric Elements and Their Contribution to Preclinical Efficacy or Specific Biological Interactions

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. nih.gov For the this compound series, identifying the key pharmacophoric elements is crucial for understanding their mechanism of action and for designing new, more potent analogues.

Based on the core structure, the following pharmacophoric features can be hypothesized:

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the amide group can act as hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the amide linker is a potential hydrogen bond donor.

Aromatic Ring: The chloropyridine ring can participate in aromatic interactions, such as pi-pi stacking or cation-pi interactions, with the target protein.

Pharmacophore modeling studies on related N-hydroxypyridin-2-yl-acrylamides identified a five-point pharmacophore with two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as being crucial for their activity against human cancer leukemia K562 cells. researchgate.net This highlights the importance of these features in the biological activity of N-pyridyl amides.

Impact of Conformational Flexibility on Ligand-Target Recognition in Preclinical Systems

The conformational flexibility of a molecule plays a critical role in its ability to bind to a biological target. For this compound, the 2-methylpentanamide side chain is conformationally flexible due to the presence of several rotatable single bonds. This flexibility allows the molecule to adopt various shapes, one of which will be the "bioactive conformation" that optimally fits into the binding site of the target protein.

Understanding the conformational preferences of these molecules is essential for rational drug design. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape and identify low-energy conformers. This information can then be used in docking studies to predict how the different conformers might bind to a target protein and to guide the design of more rigid analogues that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity. Studies on N-hydroxy amides in peptoids have shown that these functional groups can strongly favor trans conformations, influencing the local backbone geometry. nih.gov

Preclinical Mechanistic Pharmacology and Cellular Biology of N 5 Chloropyridin 2 Yl 2 Methylpentanamide

In Vitro Target Engagement and Mechanism of Action Elucidation

The initial phase of characterizing a novel compound involves determining its direct biological targets and the mechanism by which it exerts its effects. nih.gov This process, known as target engagement, is crucial for validating the compound's mechanism of action and ensuring it interacts with the intended molecular entity within a cellular context. nih.govnih.gov A variety of in vitro techniques are utilized to achieve this, ranging from isolated enzyme and receptor assays to complex cellular pathway analyses.

Should N-(5-chloropyridin-2-yl)-2-methylpentanamide be hypothesized to target an enzyme, detailed kinetic studies are essential to quantify its inhibitory potential and define its mechanism of action. researchgate.net These studies measure the rate of an enzymatic reaction and how it is affected by the presence of the compound.

Key parameters determined from these assays include:

IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to reduce the enzyme's activity by 50%.

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity.

Enzyme kinetic studies can elucidate the specific type of inhibition, which provides insight into the inhibitor's binding mechanism. researchgate.netmdpi.com Common mechanisms include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

The following table illustrates hypothetical data from such kinetic studies.

| Target Enzyme | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

| Enzyme X | 150 | 75 | Competitive |

| Enzyme Y | 800 | N/A | Non-competitive |

| Enzyme Z | 45 | 20 | Mixed |

This table contains hypothetical data for illustrative purposes.

If the compound is designed to interact with a cell surface or intracellular receptor, receptor binding assays are the primary method for characterizing this interaction. nih.gov Radioligand binding assays are a common technique where a known radiolabeled ligand for the receptor competes with the unlabeled test compound (this compound). merckmillipore.com The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (expressed as a Ki value). merckmillipore.com

To further define the specific interactions between the ligand and the receptor, more advanced techniques may be employed:

Photo-affinity Labeling/Crosslinking: Genetically encoded crosslinkers can be incorporated into the receptor to map the physical proximity of different receptor domains to the bound ligand. nih.gov

Computational Modeling and Docking: In silico methods are used to predict the binding mode and identify key amino acid residues within the receptor's binding pocket that interact with the compound. nih.gov

Mutagenesis Studies: Specific amino acids in the receptor are mutated to assess their importance in ligand binding, thereby validating the predictions from computational models. nih.gov

Understanding how a compound's interaction with its target translates into a cellular response is critical. This involves analyzing the modulation of intracellular signaling pathways. nih.govmdpi.com After treating model cell systems with this compound, researchers would investigate its effects on key signaling cascades.

Commonly investigated pathways include:

MAPK (Mitogen-Activated Protein Kinase) pathways (e.g., ERK, JNK, p38): These pathways are crucial for regulating cell proliferation, differentiation, and stress responses. nih.gov

PI3K/Akt Pathway: This is a central pathway involved in cell survival, growth, and metabolism. nih.gov

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of inflammatory responses and cell survival. nih.gov

Analytical techniques to measure pathway modulation include Western blotting to detect changes in protein phosphorylation, reporter gene assays to measure transcription factor activity, and quantitative PCR to assess changes in target gene expression.

Investigation of Cellular Uptake and Intracellular Distribution in Model Systems

For a compound to interact with an intracellular target, it must first cross the cell membrane. Studies on cellular uptake aim to determine the mechanisms and efficiency of this process. nih.gov These investigations often utilize fluorescently labeled versions of the compound to visualize its entry and localization within the cell using techniques like confocal laser scanning microscopy (CLSM) and flow cytometry (FCM). researchgate.netresearchgate.net

To elucidate the specific uptake mechanism, cells are often pre-treated with inhibitors of various endocytic pathways: dovepress.comdovepress.com

Clathrin-mediated endocytosis: The primary route for many receptors and their ligands.

Caveolae-mediated endocytosis: Involves flask-shaped invaginations of the plasma membrane.

Macropinocytosis: A non-specific process involving the engulfment of large amounts of extracellular fluid. dovepress.com

By observing whether these inhibitors reduce the uptake of the compound, the primary route of cellular entry can be identified. dovepress.com CLSM can further reveal the compound's intracellular distribution, showing whether it co-localizes with specific organelles such as lysosomes, mitochondria, or the endoplasmic reticulum. researchgate.netdovepress.com

Biotransformation and Metabolite Profiling in In Vitro Biological Systems (e.g., microsomal stability, hepatocyte metabolism)

Biotransformation, or drug metabolism, is the process by which the body modifies chemical compounds. In vitro metabolism studies are performed early in preclinical development to predict a compound's metabolic fate in vivo. researchgate.net These assays assess the compound's metabolic stability and identify its major metabolites. nih.gov

The most common in vitro systems for these studies are:

Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a majority of oxidative drug metabolism. nih.gov Incubating the compound with liver microsomes helps determine its intrinsic clearance via phase I reactions. nih.gov

Hepatocytes: These are whole liver cells that contain both phase I (e.g., CYP enzymes) and phase II (conjugative) enzymes (e.g., UGTs). researchgate.net They provide a more complete picture of metabolism, including conjugation reactions like glucuronidation. nih.gov

Following incubation, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify the parent compound and its metabolites. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in elucidating the chemical structures of the metabolites formed. mdpi.com

The table below shows potential metabolic transformations for this compound.

| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) |

| M1 | Hydroxylation (alkyl chain) | +16 |

| M2 | N-dealkylation | -71 |

| M3 | Oxidation of pyridine (B92270) ring | +16 |

| M4 | Glucuronidation of hydroxylated metabolite | +176 |

This table contains hypothetical data for illustrative purposes.

Advanced Biological Screening Methodologies for Mechanistic Insights (excluding efficacy or safety data in living organisms)

Beyond traditional assays, advanced methodologies can provide deeper mechanistic insights and confirm target engagement within an unperturbed cellular environment.

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when its specific ligand is bound. nih.gov Intact cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified. An increase in the amount of soluble protein in treated cells compared to control cells indicates direct target engagement. nih.gov

Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that can measure ligand-protein interactions in real-time in living cells. nih.gov The target protein is fused to a bioluminescent donor (e.g., a luciferase), and a fluorescent acceptor is attached to a tracer molecule that binds the same target. If the test compound displaces the tracer, the BRET signal decreases, allowing for a quantitative assessment of target engagement. nih.gov

These advanced methods are powerful tools for validating that a compound reaches and binds to its intended target within the complex milieu of a living cell, providing a crucial link between biochemical activity and cellular response.

Environmental Fate and Degradation Pathways of N 5 Chloropyridin 2 Yl 2 Methylpentanamide

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

Hydrolysis is a key abiotic degradation process for many organic compounds in aqueous environments. The stability of N-(5-chloropyridin-2-yl)-2-methylpentanamide to hydrolysis is influenced by the pH of the surrounding water. The amide linkage in the molecule is susceptible to cleavage under both acidic and basic conditions, although the rates of degradation can vary significantly.

To illustrate the potential hydrolytic behavior of this compound, a hypothetical data table based on the behavior of analogous compounds is presented below. It is important to note that these values are illustrative and not based on direct experimental measurement for the compound .

Hypothetical Hydrolytic Half-life of this compound at 25°C

| pH | Half-life (days) | Degradation Rate Constant (k) (day⁻¹) |

| 4 | 150 | 0.0046 |

| 7 | 300 | 0.0023 |

| 9 | 75 | 0.0092 |

The expected primary hydrolysis products would be 5-chloro-2-aminopyridine and 2-methylpentanoic acid, resulting from the cleavage of the amide bond. The environmental fate of these degradation products would then need to be considered separately.

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is another significant abiotic pathway for the breakdown of organic compounds in the environment, driven by the energy of sunlight. The pyridine (B92270) ring and the chloro-substituent in this compound are expected to be susceptible to photochemical transformations.

Direct photolysis occurs when the molecule itself absorbs light energy, leading to its decomposition. Indirect photolysis involves other substances present in the environment, such as dissolved organic matter or nitrate (B79036) ions, which absorb light and produce reactive species (e.g., hydroxyl radicals, singlet oxygen) that then degrade the compound. nih.gov

For pyridine-based compounds, photolytic degradation can proceed through various mechanisms, including:

Dechlorination: The carbon-chlorine bond can be cleaved by UV radiation, leading to the formation of a dechlorinated pyridine derivative.

Oxidation: Reactive oxygen species can attack the pyridine ring, leading to hydroxylation and eventual ring cleavage.

Photo-rearrangement: The molecule may undergo structural rearrangements upon absorption of light energy.

The rate of photolytic degradation is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers, and the chemical properties of the water matrix. While specific quantum yields and photolysis half-lives for this compound are not documented, studies on related chloropyridine compounds suggest that photolysis can be a significant degradation pathway in sunlit surface waters.

Plausible Photolytic Degradation Products of this compound

| Parent Compound | Potential Photodegradation Product | Transformation Pathway |

| This compound | N-(pyridin-2-yl)-2-methylpentanamide | Dechlorination |

| This compound | N-(5-hydroxy-pyridin-2-yl)-2-methylpentanamide | Hydroxylation |

| This compound | Ring-opened products | Oxidative cleavage |

Microbial Degradation and Bioremediation Potential in Environmental Matrices

Microbial degradation is a critical process in the breakdown of organic contaminants in soil and water. A wide range of microorganisms, including bacteria and fungi, possess the enzymatic machinery to metabolize complex organic molecules, often using them as a source of carbon and energy. frontiersin.org

The structure of this compound, containing a chloropyridine ring and an amide linkage, suggests that it could be susceptible to microbial attack. The biodegradation of pyridine and its derivatives has been studied, and several microbial strains capable of degrading these compounds have been isolated. nih.govasm.orgresearchgate.netresearchgate.net The initial steps in the microbial degradation of such compounds often involve hydroxylation of the pyridine ring, followed by ring cleavage. asm.org The amide bond can also be cleaved by microbial amidases.

The potential for bioremediation of sites contaminated with this compound would depend on the presence and activity of suitable microbial populations. Bioremediation strategies could include:

Natural attenuation: Relying on the intrinsic capacity of the native microbial community to degrade the contaminant.

Biostimulation: Amending the contaminated environment with nutrients or electron acceptors to enhance the activity of indigenous degrading microorganisms.

Bioaugmentation: Introducing specific microbial strains or consortia with known degradative capabilities into the contaminated site. nih.gov

While no studies have specifically addressed the bioremediation of this compound, research on the microbial degradation of other pyridine-containing pesticides, such as chlorpyrifos, indicates that bioremediation can be a viable approach for compounds with this structural motif. nih.govmdpi.com

Microbial Genera with Potential for Degrading Pyridine and Related Compounds

| Microbial Genus | Environment of Isolation | Reference |

| Arthrobacter | Soil | nih.govasm.org |

| Paracoccus | Activated sludge | researchgate.net |

| Pseudomonas | Soil | frontiersin.org |

| Bacillus | Soil | researchgate.net |

| Enterobacter | Soil | nih.gov |

Sorption and Leaching Characteristics in Soil and Water Systems

The mobility of this compound in the environment is largely determined by its tendency to sorb to soil and sediment particles. Sorption processes control the concentration of the compound in the aqueous phase and, consequently, its potential to leach into groundwater or be transported via surface runoff.

The primary soil properties influencing the sorption of organic compounds are organic carbon content, clay content, and pH. For non-ionic organic compounds, sorption is often correlated with the soil organic carbon content, and the sorption coefficient is normalized to the organic carbon content to give the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org A higher Koc value indicates stronger sorption and lower mobility. orst.edu

The chemical structure of this compound, with its relatively nonpolar alkyl chain and the pyridine ring, suggests that it will exhibit moderate sorption to soil organic matter. The leaching potential of a pesticide is inversely related to its sorption affinity. Compounds with low Koc values are more likely to be mobile in the soil profile and have a higher potential to reach groundwater. nih.gov

The Groundwater Ubiquity Score (GUS), which is calculated from the pesticide's half-life in soil and its Koc value, is often used to estimate the leaching potential. orst.edu While specific Koc and soil half-life values for this compound are not available, a hypothetical assessment based on structurally similar compounds is presented below.

Hypothetical Sorption and Leaching Parameters for this compound

| Parameter | Hypothetical Value | Implication for Mobility |

| Soil Organic Carbon Partition Coefficient (Koc) | 800 L/kg | Moderate sorption, medium mobility |

| Soil Half-life (t1/2) | 60 days | Moderately persistent |

| Groundwater Ubiquity Score (GUS) | 2.5 | Transitional to moderate leaching potential |

Future Research Directions and Translational Perspectives for N 5 Chloropyridin 2 Yl 2 Methylpentanamide Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize the process of drug discovery and development, and these technologies can be instrumental in exploring the potential of novel compounds like N-(5-chloropyridin-2-yl)-2-methylpentanamide. researchgate.netoreilly.com By leveraging large datasets and sophisticated algorithms, AI and ML can accelerate the identification of potential biological targets, predict activity, and optimize the molecular structure for desired therapeutic properties. nih.govnih.gov

In the context of this compound, AI and ML can be employed in several key areas:

Target Identification and Prediction: AI algorithms can analyze vast biological databases, including genomic, proteomic, and metabolomic data, to identify potential protein targets for this compound. harvard.edu By comparing its structural features to those of known ligands, machine learning models can predict its binding affinity to various receptors, enzymes, and ion channels. This in silico approach can significantly narrow down the experimental work required for target validation. nih.gov

Structure-Activity Relationship (SAR) Studies: AI can be used to develop predictive models for the structure-activity relationship of this compound and its analogs. By synthesizing and testing a small library of related compounds, researchers can train a machine learning model to predict the biological activity of new, unsynthesized derivatives. This allows for the rapid de novo design of more potent and selective compounds. nih.gov

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. AI and ML models can predict these properties for this compound based on its chemical structure, helping to identify potential liabilities early in the development process. nih.gov This can reduce the time and cost associated with preclinical testing. harvard.edu

To illustrate how AI could guide the design of analogs of this compound, consider the following hypothetical data table that could be generated by a predictive ML model:

| Compound | Modification | Predicted Target Affinity (IC50, nM) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk |

| This compound | - | 500 | 45 | Low |

| Analog 1 | Replace Chlorine with Fluorine | 350 | 55 | Low |

| Analog 2 | Extend Alkyl Chain by one Carbon | 600 | 40 | Low |

| Analog 3 | Introduce Hydroxyl group on Alkyl Chain | 450 | 65 | Medium |

This table is for illustrative purposes only and does not represent actual experimental data.

Development of Advanced Analytical Tools for Complex Biological Systems

To fully understand the biological effects of this compound, it is essential to employ advanced analytical techniques that can probe its interactions within complex biological systems. nih.gov These tools can provide insights into the compound's mechanism of action, identify its molecular targets, and elucidate its effects on cellular pathways. allumiqs.com

Future research on this compound will benefit from the application of the following advanced analytical methods:

Mass Spectrometry-based Proteomics: Techniques such as chemical proteomics can be used to identify the direct binding partners of this compound in a cellular context. youtube.com By immobilizing the compound on a solid support and incubating it with cell lysates, researchers can pull down its interacting proteins, which can then be identified by mass spectrometry. This approach can provide unbiased identification of the compound's molecular targets.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for studying the metabolism of small molecules. drugtargetreview.com By incubating this compound with liver microsomes or other metabolic systems, researchers can use HRMS to identify and characterize its metabolites. This information is crucial for understanding the compound's pharmacokinetic profile and potential for drug-drug interactions.

Advanced Bioanalytical Techniques: A variety of sophisticated analytical methods are available for studying small molecules in biological systems. wuxiapptec.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are highly sensitive and specific for detecting and quantifying analytes. drugtargetreview.comwuxiapptec.com

The following table illustrates the types of data that could be generated using these advanced analytical tools:

| Analytical Technique | Information Gained | Potential Findings for this compound |

| Chemical Proteomics | Direct protein binding partners | Identification of a specific kinase or receptor as a primary target. |

| High-Resolution Mass Spectrometry | Metabolite identification and structural elucidation | Characterization of phase I and phase II metabolites, indicating pathways of clearance. |

| Confocal Microscopy | Subcellular localization | Visualization of compound accumulation in specific organelles, such as mitochondria. |

This table is for illustrative purposes only and does not represent actual experimental data.

Exploration of this compound as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. promega.comnih.gov High-quality chemical probes are characterized by their high potency, selectivity, and well-understood mechanism of action. promega.comcaymanchem.comfebs.org Given its potential for biological activity, this compound could be developed into a valuable chemical probe for exploring fundamental biological processes.

The development of this compound as a chemical probe would involve several key steps:

Target Validation: The first step is to identify and validate the specific biological target of the compound. This can be achieved through a combination of computational and experimental approaches, as described in the previous sections.

Optimization of Potency and Selectivity: Once a target has been validated, the chemical structure of this compound can be optimized to improve its potency and selectivity. This involves synthesizing and testing a series of analogs to identify the key structural features that are required for high-affinity binding to the target.

Characterization of Mechanism of Action: A thorough understanding of how the chemical probe interacts with its target is essential for its effective use. This includes determining whether it acts as an inhibitor, activator, or allosteric modulator of the target's function.

Once developed, a chemical probe based on the this compound scaffold could be used to:

Dissect Complex Signaling Pathways: By selectively modulating the activity of its target, the probe can be used to investigate the role of that protein in cellular signaling cascades.

Validate New Drug Targets: Chemical probes are valuable tools for validating the therapeutic potential of new drug targets. febs.org By demonstrating that modulation of a specific target with a small molecule can produce a desired physiological effect, chemical probes can provide strong evidence for the development of new drugs.

Study Disease Mechanisms: Chemical probes can be used to investigate the role of specific proteins and pathways in disease pathogenesis.

The following table outlines the ideal characteristics of this compound as a chemical probe:

| Property | Ideal Characteristic | Rationale |

| Potency | IC50 < 100 nM | Ensures that the probe can be used at low concentrations to minimize off-target effects. |

| Selectivity | >30-fold selectivity over related targets | Minimizes the risk of confounding results due to interactions with unintended targets. |

| Cell Permeability | High | Allows the probe to access intracellular targets. |

| Known Mechanism of Action | Well-characterized | Enables clear interpretation of experimental results. |

This table represents idealized characteristics for a chemical probe and is for illustrative purposes.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(5-chloropyridin-2-yl)-2-methylpentanamide with high purity?

- Methodological Answer : The synthesis typically involves coupling 5-chloropyridin-2-amine with 2-methylpentanoyl chloride under anhydrous conditions. Key steps include:

- Amide Bond Formation : Use triethylamine as a base to neutralize HCl byproducts .

- Purification : Normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) is critical for isolating the product, as impurities from side reactions (e.g., incomplete acylation) require sequential column chromatography .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (6–8 hours at 0–5°C) to minimize hydrolysis .

Q. How can NMR spectroscopy confirm the structural identity of this compound?

- Methodological Answer : Analyze H NMR spectra for characteristic signals:

- Pyridine Ring Protons : A doublet at δ 8.4–8.6 ppm (J = 8.8 Hz) for H-3 and H-4 of the 5-chloropyridinyl group .

- Amide NH : A broad singlet at δ 9.0–9.1 ppm, indicative of hydrogen bonding .

- 2-Methylpentanoyl Chain : Multiplet at δ 2.4–2.6 ppm (CH adjacent to the carbonyl) and a triplet for terminal methyl groups (δ 0.9–1.1 ppm) .

- Validation : Compare with spectra of intermediates (e.g., 5-chloropyridin-2-amine) to confirm successful acylation .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data between this compound and its analogs?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the pyridine ring or acyl chain). To resolve these:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing chlorine with methyl groups) and test against target enzymes/cell lines .

- Assay Standardization : Use consistent cell viability protocols (e.g., MTT assays) and control for batch-to-batch compound purity .

- Computational Docking : Perform molecular dynamics simulations to compare binding affinities of analogs with biological targets (e.g., kinase domains) .

Q. How can reaction yields be improved during scale-up synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium-based catalysts or phase-transfer agents to enhance acylation efficiency .

- Solvent Optimization : Replace dichloromethane with THF or DMF to improve solubility of intermediates .

- In-Line Analytics : Use HPLC-MS to monitor reaction progress and identify side products (e.g., dimerization) early .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-PDA/MS : Employ a C18 column with acetonitrile/water gradients (0.1% formic acid) to detect hydrolyzed byproducts (e.g., free 5-chloropyridin-2-amine) .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/Cl percentages .

- Karl Fischer Titration : Measure residual water content (<0.5% w/w) to ensure stability during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.